molecular formula C17H18O3 B12617241 Ethyl 2,4-dimethyl-6-phenoxybenzoate CAS No. 917592-87-1

Ethyl 2,4-dimethyl-6-phenoxybenzoate

Cat. No.: B12617241
CAS No.: 917592-87-1
M. Wt: 270.32 g/mol
InChI Key: IFPSVPSDRFZAKK-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-6-phenoxybenzoate is an organic compound with the molecular formula C17H18O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with ethyl, methyl, and phenoxy groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dimethyl-6-phenoxybenzoate typically involves the esterification of 2,4-dimethyl-6-phenoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyl-6-phenoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2,4-dimethyl-6-phenoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethyl-6-phenoxybenzoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dimethyl-6-phenoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2,4-dimethylbenzoate: Lacks the phenoxy group, making it less versatile in certain applications.

    Ethyl 2,4-dimethyl-6-methoxybenzoate: Contains a methoxy group instead of a phenoxy group, leading to different chemical properties.

Uniqueness

This compound is unique due to the presence of the phenoxy group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

917592-87-1

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

ethyl 2,4-dimethyl-6-phenoxybenzoate

InChI

InChI=1S/C17H18O3/c1-4-19-17(18)16-13(3)10-12(2)11-15(16)20-14-8-6-5-7-9-14/h5-11H,4H2,1-3H3

InChI Key

IFPSVPSDRFZAKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1OC2=CC=CC=C2)C)C

Origin of Product

United States

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